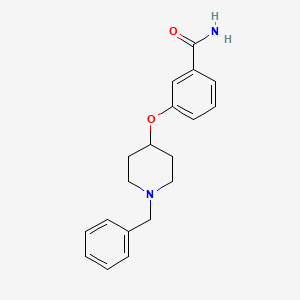

3-((1-Benzylpiperidin-4-yl)oxy)benzamide

Übersicht

Beschreibung

3-(1-benzylpiperidin-4-yloxy)benzamide: is a chemical compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . It is characterized by the presence of a benzamide group attached to a benzylpiperidine moiety through an ether linkage. This compound has been studied for its potential biological activities and applications in various fields of research.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Die Synthese von 3-(1-Benzylpiperidin-4-yloxy)benzamid umfasst in der Regel die folgenden Schritte:

-

Bildung des Benzylpiperidin-Zwischenprodukts:

Ausgangsmaterialien: Benzylchlorid und Piperidin.

Reaktionsbedingungen: Die Reaktion wird in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, um Benzylpiperidin zu bilden.

-

Bildung des Benzamid-Zwischenprodukts:

Ausgangsmaterialien: 3-Hydroxybenzamid und Benzylpiperidin.

Reaktionsbedingungen: Die Reaktion wird in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) durchgeführt, um das Benzamid-Zwischenprodukt zu bilden.

-

Bildung von 3-(1-Benzylpiperidin-4-yloxy)benzamid:

Ausgangsmaterialien: Benzamid-Zwischenprodukt und Benzylpiperidin.

Reaktionsbedingungen: Die Reaktion wird in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, um das Endprodukt zu bilden.

Industrielle Produktionsmethoden:

Die industrielle Produktion von 3-(1-Benzylpiperidin-4-yloxy)benzamid kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

-

Oxidation:

Reagenzien und Bedingungen: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Hauptprodukte: Oxidierte Derivate der Benzylpiperidin-Einheit.

-

Reduktion:

Reagenzien und Bedingungen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte: Reduzierte Derivate der Benzylpiperidin-Einheit.

-

Substitution:

Reagenzien und Bedingungen: Nukleophile wie Natriummethoxid oder Natriumethoxid.

Hauptprodukte: Substituierte Derivate der Benzylpiperidin-Einheit.

Wissenschaftliche Forschungsanwendungen

Chemie:

Liganden-Design: 3-(1-Benzylpiperidin-4-yloxy)benzamid wird als Ligand bei der Gestaltung neuer Verbindungen für Bindungsstudien und die Wirkstoffforschung verwendet.

Biologie:

Rezeptorstudien: Die Verbindung wird in Studien zur Rezeptorbindung und -aktivität verwendet, insbesondere im Zusammenhang mit Opioidrezeptoren.

Medizin:

Arzneimittelentwicklung: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, einschließlich als Antagonist für bestimmte Rezeptoren.

Industrie:

Chemische Synthese: Die Verbindung wird als Zwischenprodukt bei der Synthese anderer biologisch aktiver Verbindungen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 3-(1-Benzylpiperidin-4-yloxy)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Opioidrezeptoren. Die Verbindung wirkt als Antagonist und hemmt die Aktivität dieser Rezeptoren, indem sie die Bindung von Agonisten blockiert . Diese Wechselwirkung kann verschiedene physiologische Prozesse modulieren und hat potenzielle therapeutische Implikationen.

Wirkmechanismus

The mechanism of action of 3-(1-benzylpiperidin-4-yloxy)benzamide involves its interaction with specific molecular targets, such as opioid receptors. The compound acts as an antagonist, inhibiting the activity of these receptors by blocking the binding of agonists . This interaction can modulate various physiological processes and has potential therapeutic implications.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 3-(1-(Phenylmethyl)piperidin-4-yloxy)benzamid

- 3-((1-(Phenylmethyl)-4-piperidinyl)oxy)benzamid

Vergleich:

- Strukturelle Unterschiede: Die oben aufgeführten ähnlichen Verbindungen weisen geringfügige Unterschiede in ihren Substituenten auf, die ihre Bindungsaffinität und biologische Aktivität beeinflussen können.

- Einzigartigkeit: 3-(1-Benzylpiperidin-4-yloxy)benzamid ist einzigartig in seiner spezifischen Etherbindung und Benzylpiperidin-Einheit, die zu seinem besonderen pharmakologischen Profil beitragen .

Biologische Aktivität

3-((1-Benzylpiperidin-4-yl)oxy)benzamide, with the chemical formula CHNO and CAS Number 1254475-25-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound acts primarily through interactions with specific biological targets, including various receptors and enzymes. Its structure suggests potential interactions with the central nervous system and other physiological pathways. The benzylpiperidine moiety is known for its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin.

Pharmacological Properties

- Anticancer Activity : Research indicates that benzylpiperidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC values ranging from 19.9 µM to 75.3 µM against breast and ovarian cancer cells .

- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL). For example, related compounds demonstrated competitive inhibition with IC values as low as 80 nM, indicating strong potential for therapeutic applications in pain management and inflammation .

- Neurotransmitter Modulation : The piperidine structure allows for interactions with neurotransmitter receptors, which may lead to anxiolytic or antidepressant-like effects. This is particularly relevant given the rising interest in compounds that target the endocannabinoid system .

Study 1: Antiproliferative Effects

A study conducted on MDA-MB-231 and MCF-7 breast cancer cell lines showed that derivatives of this compound exhibited significant growth inhibition. The combination of this compound with other agents resulted in enhanced efficacy compared to monotherapy, suggesting a synergistic effect .

Study 2: Enzyme Inhibition

In a comparative study examining the inhibitory effects on MAGL, several analogs of benzylpiperidine were synthesized and tested. One compound exhibited an IC of 0.84 µM, demonstrating a potent reversible inhibition mechanism. This finding highlights the potential for developing new analgesics based on this scaffold .

Table 1: Biological Activity Summary of this compound

| Activity Type | Target/Cell Line | IC Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 19.9 | |

| Anticancer | MCF-7 | 75.3 | |

| MAGL Inhibition | - | 0.84 | |

| MAGL Inhibition | - | 80 |

Table 2: Structure-Activity Relationship (SAR)

| Compound | Modification | Effect |

|---|---|---|

| Benzylpiperidine Derivative | Hydroxyl Group Addition | Increased potency |

| Piperidine Replacement | Ethylene Diamine | Enhanced interaction |

Eigenschaften

IUPAC Name |

3-(1-benzylpiperidin-4-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c20-19(22)16-7-4-8-18(13-16)23-17-9-11-21(12-10-17)14-15-5-2-1-3-6-15/h1-8,13,17H,9-12,14H2,(H2,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSIUINGWBNUFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC(=C2)C(=O)N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680658 | |

| Record name | 3-[(1-Benzylpiperidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254475-25-6 | |

| Record name | 3-(1-Benzylpiperidin-4-yl)oxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254475256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1-Benzylpiperidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-BENZYLPIPERIDIN-4-YL)OXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ284SXA44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.